3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide: is a chemical compound that belongs to the class of pyrazole derivatives It features a nitrophenyl group attached to the pyrazole ring, which is further substituted with a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-nitrobenzohydrazide with appropriate pyrazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo oxidation reactions, leading to the formation of nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies for its antimicrobial and anticancer activities .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide in biological systems involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The carbohydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
3-nitrophenylboronic acid: Shares the nitrophenyl group but differs in its boronic acid functionality.
2-(3-nitrophenyl)acetic acid: Contains a nitrophenyl group attached to an acetic acid moiety.
1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine: Another nitrophenyl derivative with a different heterocyclic system.
Uniqueness: 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a nitrophenyl group and a carbohydrazide group attached to a pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9N5O3 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C10H9N5O3/c11-12-10(16)9-5-8(13-14-9)6-2-1-3-7(4-6)15(17)18/h1-5H,11H2,(H,12,16)(H,13,14) |
InChI Key |
ABCYZMQPWIUPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN |
Origin of Product |
United States |
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